

cross-reactivity studies of Tert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate derivatives

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Compound of Interest

Compound Name: *Tert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate*

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Navigating the Selectivity Landscape of Indazole-Based Compounds: A Comparative Guide

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of bioactive molecules is crucial for the development of safe and effective therapeutics. This guide provides a comparative analysis of the cross-reactivity profiles of 1H-indazole derivatives, with a particular focus on the structural class represented by **Tert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate**. While specific cross-reactivity data for this exact molecule is not readily available in the public domain, this guide utilizes data from structurally related 1H-indazole-based kinase inhibitors to provide a framework for evaluating selectivity and potential off-target effects.

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors due to its ability to effectively interact with the ATP-binding pocket of these enzymes. However, the therapeutic efficacy and safety of these compounds are intrinsically linked to their selectivity across the human kinome. Off-target activities can lead to adverse effects, but in some instances, can also result in beneficial polypharmacology. Therefore, a thorough understanding of a compound's cross-reactivity is paramount.

Comparative Kinase Inhibition Profiles

To illustrate the varying selectivity of 1H-indazole-based compounds, this section presents the in vitro half-maximal inhibitory concentrations (IC50) of three well-characterized indazole-containing kinase inhibitors: UNC2025, BMS-777607, and R428 (Bemcentinib). These compounds, while sharing the indazole core, exhibit distinct inhibitory profiles against a panel of kinases, highlighting how substitutions on the indazole ring system influence target specificity.[\[1\]](#)

Kinase Target	UNC2025 IC50 (nM)	BMS-777607 IC50 (nM)	R428 (Bemcentinib) IC50 (nM)
AXL	1.2	1.1	14
MER	0.74	-	-
FLT3	0.8	-	-
TRKA	1.67	-	-
TRKC	4.38	-	-
TYRO3	5.83	4.3	-
KIT	8.18	-	-
c-Met	364	3.9	-
RON	-	1.8	-

Data sourced from MedchemExpress and ACS Publications as cited in Benchchem's "Unveiling the Selectivity of 1H-Indazole-Based Compounds: A Comparative Cross-Reactivity Profile".[\[1\]](#)

Note: The data presented is for illustrative purposes to demonstrate the concept of cross-reactivity among indazole-based kinase inhibitors. The cross-reactivity profile of **Tert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate** may differ significantly.

Structure-Activity Relationships and Cross-Reactivity

The substitution pattern on the indazole ring plays a critical role in determining a compound's potency and selectivity.^[2] For instance, studies on indazole-3-carboxamides have shown that the regiochemistry of the amide linker is crucial for their inhibitory activity against the calcium-release activated calcium (CRAC) channel.^{[3][4]} Similarly, modifications at the 3-position of the indazole ring, as seen in 3-ethynyl-1H-indazoles, have been shown to influence inhibition of the PI3K signaling pathway.^[5] The "bromomethyl" group at the 3-position of the title compound introduces a reactive electrophilic site, which could potentially lead to covalent interactions with target proteins, a factor that would significantly influence its cross-reactivity profile.

Experimental Protocols for Assessing Cross-Reactivity

A systematic approach is essential for determining the cross-reactivity profile of a novel compound. In vitro kinase inhibition assays are a standard method for generating quantitative data on a compound's potency and selectivity.

Protocol: In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction. A lower luminescence signal indicates higher kinase activity and therefore less inhibition.^[1]

Materials:

- Recombinant human kinases
- Kinase-specific substrate peptides
- ATP
- Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
- Luminescent kinase assay kit (e.g., Kinase-Glo®)
- White, opaque 96-well or 384-well plates
- Multichannel pipette or liquid handling system

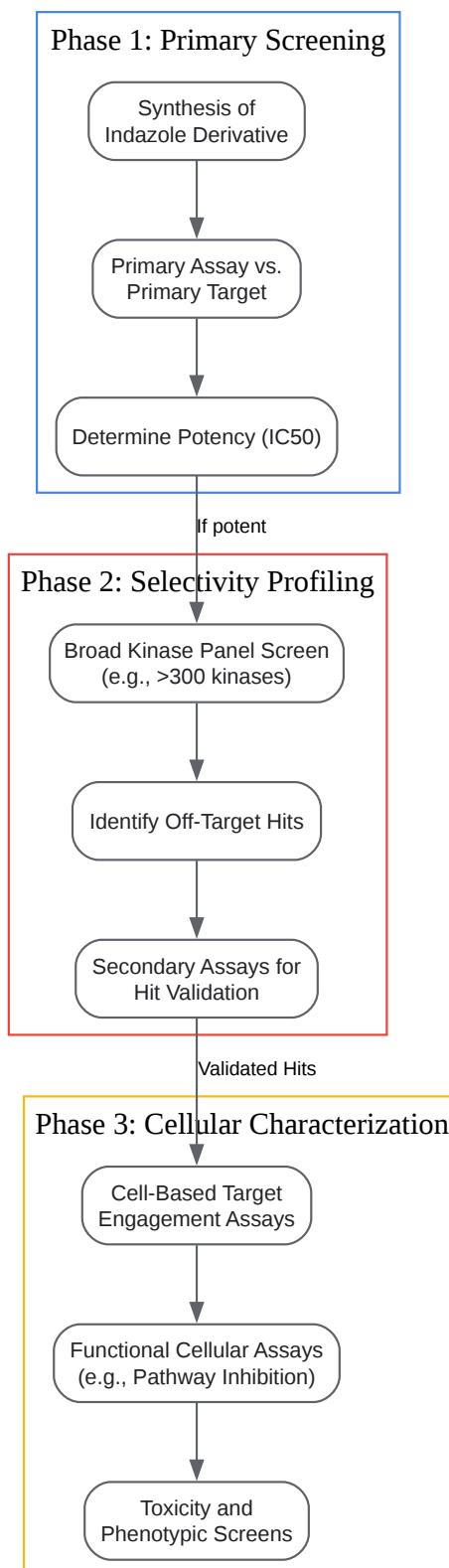
- Luminometer

Procedure:

- Compound Preparation: Prepare a stock solution of the test compound (e.g., **Tert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate**) in 100% DMSO. Perform serial dilutions to create a concentration gradient.
- Assay Plate Preparation: Add the diluted compounds to the wells of the assay plate. Include positive controls (known inhibitors) and negative controls (DMSO vehicle).
- Kinase Reaction Initiation: Add the kinase, substrate, and ATP to the wells to initiate the reaction.
- Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
[1]
- Detection: Add the luminescent kinase assay reagent to each well. This reagent stops the kinase reaction and generates a luminescent signal proportional to the amount of remaining ATP.
- Data Acquisition: Measure the luminescence using a plate-reading luminometer.[1]
- Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

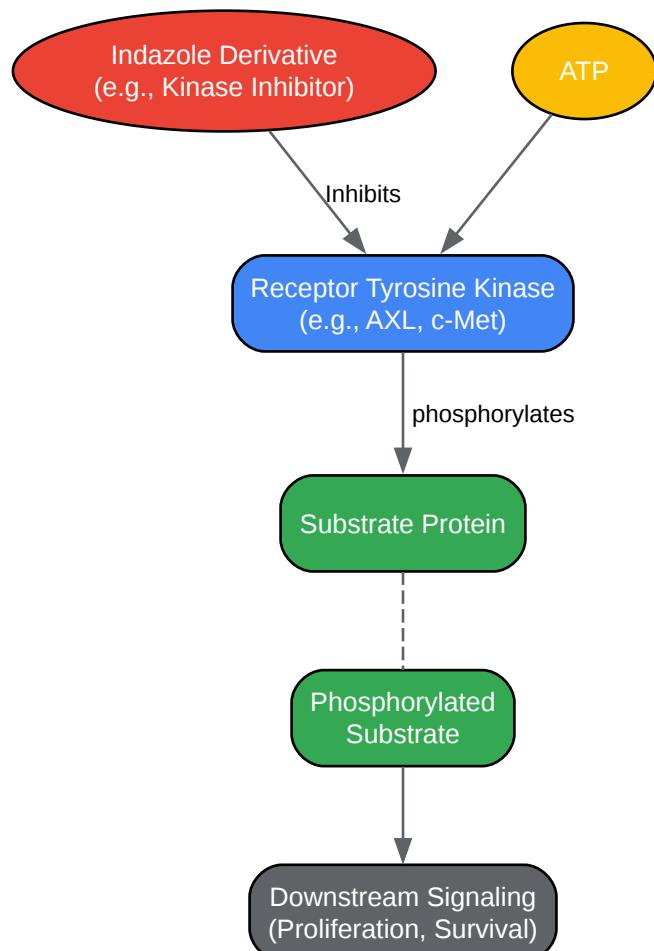
Visualizing Workflows and Pathways

Diagrams are essential tools for visualizing complex biological processes and experimental procedures. The following diagrams, created using the DOT language, illustrate a general workflow for kinase inhibitor cross-reactivity profiling and a simplified signaling pathway that could be modulated by an indazole-based inhibitor.



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Caption: Workflow for Kinase Inhibitor Cross-Reactivity Profiling.



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